3,3,3-Trifluoro-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical with the molecular formula C12H14F3N3O2 and a molecular weight of 289.258. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The compound also contains a piperidine ring attached to the pyrimidine ring via an ether linkage, and a trifluoromethyl group attached to the piperidine ring via a ketone linkage.Wissenschaftliche Forschungsanwendungen
Sulfonamides as Terminators in Cyclisations
Trifluoromethanesulfonic acid catalyzes 5-endo cyclisation of homoallylic sulfonamides to pyrrolidines, indicating potential in synthesizing complex polycyclic systems efficiently. This process demonstrates the use of sulfonamide groups to terminate cationic cascades, showcasing the versatility of trifluoromethyl compounds in organic synthesis (Haskins & Knight, 2002).
GPR119 Agonists for Diabetes Treatment
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, optimized for hydrophobic interactions with GPR119, have shown promise as potent GPR119 agonists. These compounds, by enhancing insulin secretion, could effectively manage plasma glucose levels in diabetic models, highlighting a significant therapeutic potential for diabetes treatment (Kubo et al., 2021).
Metabolism and Excretion in Drug Development
The study of 3,3-difluoropyrrolidin-1-yl derivatives has provided detailed insights into their metabolism, excretion, and pharmacokinetics across various species. Such research is crucial for understanding drug disposition and optimizing therapeutic agents for diseases like diabetes (Sharma et al., 2012).
Antineoplastic Tyrosine Kinase Inhibitors
Flumatinib, a 3-trifluoromethyl pyrimidin-4-yl derivative, is under investigation for its antineoplastic properties against chronic myelogenous leukemia. The identification of its metabolites and the elucidation of its metabolic pathways in humans offer valuable information for cancer therapy development (Gong et al., 2010).
Biheterocyclic Synthesis
The synthesis of new biheterocyclic compounds using 3-[6-trifluoromethyl-2-(substituted)pyrimidin-4-yl]propanoylhydrazides demonstrates the compound's utility in creating novel molecules. These compounds could have potential applications in medicinal chemistry and drug design (Malavolta et al., 2014).
Synthesis of Alkyl Amino-pyrroles
The compound serves as a building block for trifluoromethyl-substituted aminopyrroles, indicating its role in synthesizing nitrogen-containing heterocycles. Such compounds have significance in pharmaceutical chemistry and materials science (Khlebnikov et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-1-(3-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)7-10(19)18-6-1-3-9(8-18)20-11-16-4-2-5-17-11/h2,4-5,9H,1,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBUOTUGBWKQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.